The synthesis of Jellein-2 typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The process allows for precise control over the sequence and structure of the peptide. Following synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Technical details regarding SPPS include the use of protecting groups for amino acids to prevent unwanted reactions during synthesis. Commonly used protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) for amines and Boc (tert-butyloxycarbonyl) for carboxylic acids. The final product is typically characterized using mass spectrometry and analytical HPLC to confirm its identity and purity .
The molecular structure of Jellein-2 can be described by its amino acid sequence: Threonine-Proline-Phenylalanine-Lysine-Isoleucine-Histidine-Leucine-NH₂. This sequence contributes to its unique physical properties, including its ability to adopt different conformations depending on environmental conditions. In aqueous solutions, Jellein-2 tends to exist in a random coil conformation but can form an alpha-helical structure in the presence of anionic membrane mimetics like sodium dodecyl sulfate .
Property | Value |
---|---|
Amino Acid Sequence | Threonine-Proline-Phenylalanine-Lysine-Isoleucine-Histidine-Leucine-NH₂ |
Molecular Mass | 1054.30 Daltons |
Net Charge at pH 7 | +2 |
Hydrophobic Residues (%) | 44% |
Jellein-2 exhibits various chemical reactions typical of antimicrobial peptides, primarily through interactions with microbial membranes. These interactions often lead to membrane disruption, which is a common mechanism employed by AMPs to exert their antimicrobial effects. The peptide's cationic nature allows it to bind electrostatically to negatively charged components of bacterial membranes, facilitating membrane permeabilization and subsequent cell lysis.
In addition, modifications such as conjugation with gold nanoparticles have been explored to enhance the antibacterial activity of Jellein-2. These conjugates demonstrate improved efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) by combining the properties of both the peptide and the nanoparticles .
The mechanism of action for Jellein-2 involves several steps:
Research has demonstrated that Jellein-2's effectiveness is influenced by its structural conformation, which can change based on environmental conditions such as pH and ionic strength .
Jellein-2 possesses distinct physical and chemical properties that contribute to its biological activity:
Property | Value |
---|---|
Solubility | Varies with buffer composition |
Stability | Affected by modifications |
Conformational Behavior | Random coil in water; alpha helix in SDS |
Jellein-2 has several scientific applications due to its antimicrobial properties:
Jellein-2 (TPFKISIH-NH₂) was first identified in 2004 during proteomic analysis of royal jelly from Apis mellifera. Using reversed-phase high-performance liquid chromatography (RP-HPLC) and quadrupole time-of-flight tandem mass spectrometry (Q-TOF-MS/MS), Fontana et al. isolated four structurally related peptides from Africanized honey bee royal jelly. These peptides—collectively named Jelleines I-IV—were characterized as cationic octa- or nonapeptides with a C-terminal amidation. Jellein-2 distinguished itself with an N-terminal threonine residue and molecular weight of 942.13 Da [4]. Unlike other antimicrobial peptides in honeybees (e.g., defensins or abaecin), Jelleines showed no sequence homology, indicating a novel biochemical pathway. Their constitutive production in worker bee hypopharyngeal glands enables secretion into royal jelly, serving as a frontline defense against microbial contamination of larval food [1] [4].
Table 1: Characteristics of Jelleine Peptides
Peptide | Sequence | Length | Molecular Mass (Da) | Net Charge (pH 7.2) | Hydrophobic Residues (%) |
---|---|---|---|---|---|
Jelleine-I | PFKLSLHL-NH₂ | 8 | 953.24 | +2 | 50 |
Jelleine-II | TPFKLSLH-NH₂ | 8 | 942.13 | +2 | 38 |
Jelleine-III | EPFKLSLHL-NH₂ | 9 | 1082.32 | +1 | 44 |
Jelleine-IV | TPFKLSLHL-NH₂ | 9 | 1054.30 | +2 | 44 |
Jellein-2 originates from the proteolytic processing of Major Royal Jelly Protein 1 (MRJP-1), a 55-kDa glycoprotein constituting 60–66% of royal jelly proteins. Genomic analyses reveal that the mrjp1 gene encodes a 432-amino-acid precursor cleaved into three peptide chains: Jellein-1 (PFKSLHL-NH₂), Jellein-2 (TPFKSLH-NH₂), and Jellein-4 (YIPIQYVLSR). This cleavage occurs at conserved sites flanked by basic residues (e.g., Lys-Arg motifs), mediated by trypsin-like serine proteases [6] [10]. MRJP-1 itself evolved from the yellow gene family—an ancient arthropod protein group involved in cuticle pigmentation and reproductive maturation. Gene duplication events in the Apis lineage ~100 million years ago allowed mrjp1 to neofunctionalize, acquiring roles in nutrition and immunity [2] [6]. Jellein-2’s position at the C-terminal region of MRJP-1 suggests selective pressure to preserve its antimicrobial sequence across 60 million years of bee evolution.
Table 2: MRJP-1 Cleavage Sites Generating Jelleins
Cleavage Product | Position in MRJP-1 | Flanking Cleavage Motif | Biological Function |
---|---|---|---|
Jellein-1 | 344–351 | KKRS344↓PFK... | Broad-spectrum antimicrobial |
Jellein-2 | 352–359 | SLHL352↓TPFK... | Antifungal specificity |
Jellein-4 | 360–370 | ...HSR360↓YIPI... | Unknown |
Jellein-2 exhibits lineage-specific conservation patterns within Hymenoptera:
Notably, Jellein-2’s gene architecture (exon-intron boundaries) mirrors mrjp1’s, supporting its origin via in situ duplication rather than horizontal transfer. Positive selection signatures in its hypervariable region (residues 3–5) correlate with antimicrobial potency against hive pathogens like Paenibacillus larvae [1] [6].
Table 3: Evolutionary Conservation of Jellein-2 Across Hymenoptera
Lineage | Sequence Variant | Sequence Identity vs. A. mellifera Jellein-2 | Genomic Context |
---|---|---|---|
Apis mellifera | TPFKISIH-NH₂ | 100% | Tandem mrjp array |
Apis cerana | TPFKISIH-NH₂ | 100% | Conserved |
Bombus terrestris | TAFKVSVH-NH₂ | 62% | Degraded cleavage site |
Melipona quadrifasciata | TPFKLSAH-NH₂ | 75% | MRJP-1 truncated |
Nasonia vitripennis | Absent | N/A | No mrjp homologs |
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